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Compound of Interest

Compound Name: 2,3-Difluorobenzyl bromide

Cat. No.: B040081 Get Quote

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern

medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity,

small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a

molecule's physicochemical and biological characteristics. These modifications often lead to

enhanced metabolic stability, increased lipophilicity for better membrane permeability, and

improved binding affinity to biological targets.[1] Within the arsenal of fluorinated building

blocks, 2,3-Difluorobenzyl bromide (CAS No. 113211-94-2) has emerged as a critical reagent

for introducing the 2,3-difluorobenzyl moiety, a structural motif of significant interest in the

development of novel therapeutics and advanced materials.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It details the core properties, synthesis, reactivity, and applications

of 2,3-Difluorobenzyl bromide, with a focus on providing practical, field-proven insights

grounded in established scientific principles.

Core Properties and Specifications
2,3-Difluorobenzyl bromide, also known as α-Bromo-2,3-difluorotoluene, is a reactive

electrophile valued for its ability to readily undergo nucleophilic substitution reactions.[1] Its key

properties are summarized below.
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Property Value Source(s)

CAS Number 113211-94-2 [4][5]

Molecular Formula C₇H₅BrF₂ [4][5][6]

Molecular Weight 207.02 g/mol [4][5][6]

Appearance Colorless to light yellow liquid

Density 1.628 g/mL at 25 °C [4][5][7]

Refractive Index (n²⁰/D) 1.527 - 1.529 [4][8]

Flash Point 90 °C (194 °F) - closed cup [4][7][9]

Purity (typical) ≥98% [4]

Synonyms α-Bromo-2,3-difluorotoluene [4]

Synthesis of 2,3-Difluorobenzyl Bromide
The primary industrial synthesis of 2,3-Difluorobenzyl bromide relies on the free-radical

bromination of the corresponding toluene derivative, 2,3-difluorotoluene. This reaction

selectively targets the benzylic position due to the stability of the resulting benzylic radical

intermediate.

Underlying Principle: Free-Radical Halogenation
Free-radical halogenation proceeds via a chain mechanism involving three key stages:

initiation, propagation, and termination.[10]

Initiation: A radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile

(AIBN), induces the homolytic cleavage of a bromine source (e.g., Br₂ or N-

bromosuccinimide) to generate bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of

2,3-difluorotoluene. This is the rate-determining step and is highly selective for the benzylic

position because the resulting 2,3-difluorobenzyl radical is stabilized by resonance with the

aromatic ring. This benzyl radical then reacts with another molecule of the bromine source to
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form the product, 2,3-Difluorobenzyl bromide, and a new bromine radical, which continues

the chain.

Termination: The reaction ceases when two radicals combine.

A common and effective laboratory and industrial method employs N-bromosuccinimide (NBS)

as the bromine source and AIBN or benzoyl peroxide as the radical initiator in a non-polar

solvent like carbon tetrachloride or cyclohexane. An alternative, greener approach utilizes

hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions, which

avoids costly reagents and simplifies workup.[11]
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Fig. 1: General workflow for the synthesis of 2,3-Difluorobenzyl bromide.

Reactivity and Mechanistic Considerations
The synthetic utility of 2,3-Difluorobenzyl bromide is dominated by its reactivity as an

electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group (-

CH₂Br) is electron-deficient and readily attacked by a wide range of nucleophiles.
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Nucleophilic Substitution (Sₙ2 Mechanism)
The reaction typically proceeds via a concerted, bimolecular Sₙ2 mechanism.[12] In this

pathway, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite

to the bromine leaving group. This "backside attack" leads to a single transition state where the

nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Key factors favoring the Sₙ2 pathway for this primary benzylic bromide include:

Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric

hindrance, allowing easy access for the nucleophile.

Good Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent

leaving group, facilitating the reaction.

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or

acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly

solvate the nucleophile itself, thus enhancing its reactivity.[13]

Fig. 2: Generalized Sₙ2 mechanism for 2,3-Difluorobenzyl bromide.

Application in Drug Discovery: Synthesis of CXCR2
Antagonists
A compelling application of 2,3-Difluorobenzyl bromide is in the synthesis of antagonists for

the human chemokine receptor CXCR2.[3] Upregulated CXCR2 signaling is implicated in

numerous inflammatory diseases, autoimmune disorders, and cancers, making it a significant

therapeutic target.[3][14] The 2,3-difluorobenzyl moiety is incorporated into lead compounds to

enhance binding affinity and optimize pharmacokinetic properties.[15]

Exemplary Protocol: N-Alkylation of a Pyrido[3,4-
d]pyrimidine Core
The following protocol is adapted from the synthesis of a potent CXCR2 antagonist,

demonstrating a typical Sₙ2 reaction with a nitrogen nucleophile.[3]

Reaction Scheme: (Self-created image representing the reaction described in the protocol)
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Materials:

2-Mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.)

Potassium carbonate (K₂CO₃) (2.00 eq.)

2,3-Difluorobenzyl bromide (1.00 eq.)

Dry Dimethylformamide (DMF)

Step-by-Step Methodology:

To a solution of 2-mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.) in dry DMF, add

potassium carbonate (2.00 eq.).

Causality: K₂CO₃ is a mild inorganic base used to deprotonate the thiol group, generating

a more potent thiolate nucleophile. DMF is an ideal polar aprotic solvent for this Sₙ2

reaction.

Stir the resulting suspension at room temperature for 30 minutes.

Add a solution of 2,3-difluorobenzyl bromide (1.00 eq.) in dry DMF dropwise to the

reaction mixture.

Stir the reaction at room temperature for 1 hour.

Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC)

by observing the consumption of the starting material.

Upon completion, concentrate the reaction mixture in vacuo to remove the DMF.

Add water to the residue. The desired product, being organic and less soluble, will precipitate

out of the aqueous solution.

Collect the precipitate by filtration.

Wash the solid sequentially with water, methanol (MeOH), and diethyl ether (Et₂O) to remove

residual salts and impurities.
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Dry the final product under vacuum to afford the 2-((2,3-difluorobenzyl)thio)pyrido[3,4-

d]pyrimidin-4(3H)-one as a solid.[3] This reported procedure achieved a 92% yield.[3]

Safety, Handling, and Storage
2,3-Difluorobenzyl bromide is a corrosive and combustible liquid that requires careful

handling in a laboratory setting.

Hazard Identification:

GHS Classification: Skin Corrosion/Irritation, Category 1B.[4][5][9]

Signal Word: Danger[4][5][9]

Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][5][9]

Recommended Handling Procedures:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety goggles, and a face shield.[4]

Keep away from heat, sparks, and open flames.

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected

area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for

corrosive materials.[4]

Long-term storage at 2-8°C is recommended.[8]

Conclusion
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2,3-Difluorobenzyl bromide is a high-value, versatile building block whose utility is firmly

established in modern organic synthesis, particularly within drug discovery programs. Its

straightforward synthesis via free-radical bromination and its predictable reactivity in Sₙ2

reactions make it an efficient tool for installing the 2,3-difluorobenzyl group. As demonstrated in

the synthesis of CXCR2 antagonists, this moiety can be critical for achieving high potency and

desirable drug-like properties. A thorough understanding of its properties, reactivity, and

handling requirements enables chemists to leverage this powerful reagent to its full potential in

the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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